![molecular formula C22H20N4O3S2 B2449709 benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate CAS No. 1105233-45-1](/img/structure/B2449709.png)
benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate
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Description
Benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a useful research compound. Its molecular formula is C22H20N4O3S2 and its molecular weight is 452.55. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate and related compounds have been studied for their potential in anticancer applications. For instance, derivatives of thiazolopyrimidine, including similar structures, have shown significant activity against cancer cell lines like U937 human histocytic lymphoma. The structure-activity relationship study indicates the importance of specific substituents for enhancing anticancer efficacy (Selvam, Karthick, Palanirajan, & Ali, 2012).
Synthesis and Structural Analysis
The compound and its derivatives have been a subject of interest in synthetic chemistry. Studies have explored various synthesis methods, including 1,3-dipolar cycloaddition reactions, to create novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives (Poomathi, Mayakrishnan, Muralidharan, & Perumal, 2015). These synthetic pathways are vital for producing pharmacologically active compounds.
Antimicrobial Applications
Some structurally related compounds, like isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, have been synthesized and evaluated for their antimicrobial properties. They have displayed broad-spectrum antibacterial activity, particularly against Gram-positive strains, and notable antifungal effects against Candida albicans (Faidallah, Rostom, Basaif, Makki, & Khan, 2013).
Analgesic Activity
Research into similar compounds, like [1,3]thiazolo[4,5-d]pyridazine-4(5h)-ones, indicates potential analgesic properties. These compounds, synthesized from related pyrrolidinyl thiazolo pyridazinones, have shown effectiveness in in vivo tests for analgesic activity (Demchenko, Iadlovskyi, Bobkova, & Bukhtiarova, 2012).
properties
IUPAC Name |
benzyl 2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c27-17(29-14-15-7-2-1-3-8-15)13-26-21(28)19-20(18(24-26)16-9-6-12-30-16)31-22(23-19)25-10-4-5-11-25/h1-3,6-9,12H,4-5,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDVHYHMNYGZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)OCC4=CC=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate |
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